molecular formula C10H18O B2763546 {7,7-Dimethylbicyclo[2.2.1]heptan-1-yl}methanol CAS No. 35122-23-7

{7,7-Dimethylbicyclo[2.2.1]heptan-1-yl}methanol

Cat. No.: B2763546
CAS No.: 35122-23-7
M. Wt: 154.253
InChI Key: IXBIZIOXHQMYSZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {7,7-Dimethylbicyclo[2.2.1]heptan-1-yl}methanol typically involves the following steps:

    Starting Material: The synthesis begins with norbornane or its derivatives.

    Functionalization: Introduction of the hydroxyl group at the 1-position can be achieved through various methods, such as hydroboration-oxidation or Grignard reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

{7,7-Dimethylbicyclo[2.2.1]heptan-1-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: Reduction reactions can convert the hydroxyl group to a methylene group.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the corresponding methylene compound.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

{7,7-Dimethylbicyclo[2.2.1]heptan-1-yl}methanol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in the study of enzyme-substrate interactions due to its rigid structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {7,7-Dimethylbicyclo[2.2.1]heptan-1-yl}methanol depends on its specific application. In general, the compound can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and steric effects. These interactions can influence the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Norbornane: The parent compound of {7,7-Dimethylbicyclo[2.2.1]heptan-1-yl}methanol.

    Norbornanol: A similar compound with a hydroxyl group at the 1-position but without the methyl groups at the 7-position.

    7,7-Dimethylbicyclo[2.2.1]heptane: A similar compound without the hydroxyl group.

Uniqueness

This compound is unique due to the presence of both the hydroxyl group and the methyl groups, which confer distinct chemical and physical properties. These structural features can influence its reactivity, stability, and interactions with other molecules, making it valuable for various applications.

Properties

IUPAC Name

(7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-9(2)8-3-5-10(9,7-11)6-4-8/h8,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBIZIOXHQMYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(CC2)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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